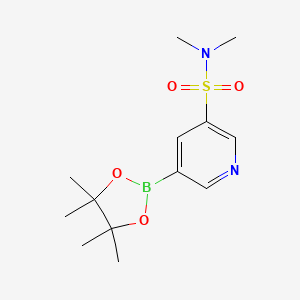

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

CAS No.: 1416337-91-1

Cat. No.: VC16508408

Molecular Formula: C13H21BN2O4S

Molecular Weight: 312.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416337-91-1 |

|---|---|

| Molecular Formula | C13H21BN2O4S |

| Molecular Weight | 312.2 g/mol |

| IUPAC Name | N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C13H21BN2O4S/c1-12(2)13(3,4)20-14(19-12)10-7-11(9-15-8-10)21(17,18)16(5)6/h7-9H,1-6H3 |

| Standard InChI Key | OYHMQUDREFMTBV-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N(C)C |

Introduction

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is a boronic ester derivative featuring a pyridine sulfonamide scaffold. Compounds of this class are often explored for their potential applications in medicinal chemistry, catalysis, and material science due to their unique chemical properties.

Synthesis

The synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide typically involves:

-

Formation of the Pyridine Sulfonamide: The pyridine ring is functionalized with a sulfonyl chloride group at the 3-position and subsequently reacted with dimethylamine to produce the sulfonamide.

-

Introduction of the Boronic Ester Group: The boronic ester moiety is introduced via a coupling reaction using pinacol borane derivatives under catalytic conditions.

These steps are carried out under controlled conditions to ensure high yield and purity.

Applications

Related Compounds and Comparisons

Research Findings

Studies on similar pyridine sulfonamides have shown:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume